

# A Technical Guide to the Physicochemical Characteristics of 1-(Cyanoacetyl)pyrrolidine

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## Compound of Interest

Compound Name: 1-(Cyanoacetyl)pyrrolidine

Cat. No.: B082859

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## Introduction: The Significance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Among these, nitrogen-containing heterocycles are of exceptional importance, with the pyrrolidine ring being a ubiquitous feature in numerous natural products, pharmaceuticals, and drug candidates.<sup>[1][2][3][4]</sup> **1-(Cyanoacetyl)pyrrolidine** (CAS: 14227-95-3) emerges as a compound of significant interest, not as an end-product, but as a highly versatile and reactive intermediate. Its structure uniquely combines the nucleophilic secondary amine character of the pyrrolidine ring with the dual electrophilic and nucleophilic potential of the cyanoacetyl group. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers in drug development and synthetic chemistry.

## Core Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its intrinsic properties. **1-(Cyanoacetyl)pyrrolidine** is an off-white to pink crystalline solid at room temperature.<sup>[5][6]</sup> Its key identifiers and computed properties are summarized in Table 1. Understanding these foundational characteristics is the first step in designing experimental protocols, from selecting appropriate solvents to planning reaction conditions and purification strategies.

Table 1: Core Identifiers and Physicochemical Properties of **1-(Cyanoacetyl)pyrrolidine**

Property	Value	Source(s)
IUPAC Name	3-oxo-3-pyrrolidin-1-ylpropanenitrile	PubChem[7]
Synonyms	N-Cyanoacetylpyrrolidine, Cyanoacetic acid pyrrolidide	NIST, PubChem[7][8]
CAS Number	14227-95-3	PubChem, NIST[7][8]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem, NIST[7][8]
Molecular Weight	138.17 g/mol	PubChem[7]
Appearance	White / Off-white to pink solid Crystalline	Thermo Fisher, ChemicalBook[5][6]
Melting Point	73-74 °C	ChemicalBook[6]

## Synthesis: Forging the Intermediate

The primary route to **1-(Cyanoacetyl)pyrrolidine** is through the N-acylation of pyrrolidine. This reaction leverages the nucleophilic character of the secondary amine in pyrrolidine to attack an activated cyanoacetic acid derivative.[2] The choice of the cyanoacetylating agent is critical and dictates the reaction conditions and workup procedure.

## Causality in Reagent Selection

The most direct conceptual approach involves reacting pyrrolidine with cyanoacetic acid. However, the carboxylic acid is not sufficiently electrophilic to acylate the amine directly and would result in a simple acid-base reaction. Therefore, an activating or coupling agent is required. A common and effective laboratory-scale method involves the use of cyanoacetic acid in the presence of acetic anhydride.[9] Acetic anhydride serves a dual purpose: it activates the cyanoacetic acid by forming a mixed anhydride, a much more potent electrophile, and it acts as a dehydrating agent.

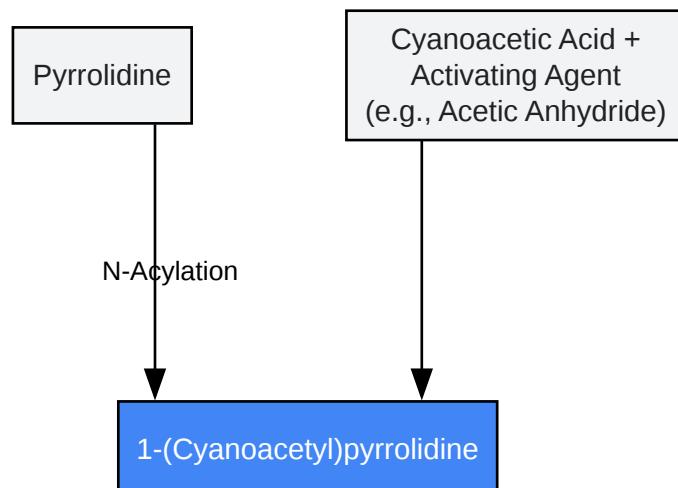


Diagram 1: General Synthesis Pathway

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Caption: General workflow for the synthesis of **1-(Cyanoacetyl)pyrrolidine**.

## Self-Validating Synthetic Protocol

This protocol describes a robust method for the synthesis and subsequent validation of **1-(Cyanoacetyl)pyrrolidine**.

Materials:

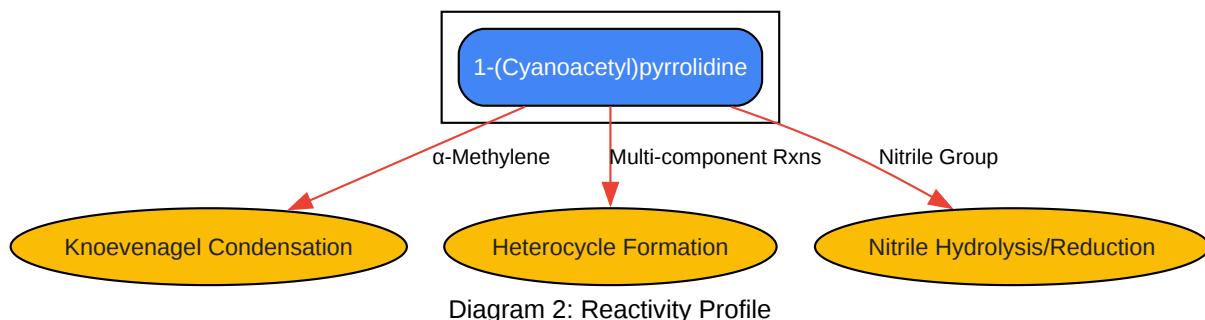
- Pyrrolidine
- Cyanoacetic acid
- Acetic anhydride
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid in acetic anhydride. Cool the mixture in an ice bath.
- Nucleophilic Addition: Add pyrrolidine dropwise to the cooled solution while stirring.  
Rationale: The dropwise addition controls the exothermic reaction between the amine and the anhydride.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Workup & Quenching: Pour the reaction mixture into ice-cold water to quench any remaining acetic anhydride. A precipitate should form.
- Neutralization: Carefully add saturated sodium bicarbonate solution until the aqueous phase is neutral or slightly basic (pH 7-8) to neutralize acetic acid and any unreacted cyanoacetic acid.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure **1-(Cyanoacetyl)pyrrolidine** as a crystalline solid.
- Validation: Dry the purified product under vacuum. Determine the melting point and compare it to the literature value (73-74 °C).<sup>[6]</sup> Acquire spectroscopic data (FTIR, NMR, MS) to confirm the structure and purity.

## Chemical Reactivity: The Synthetic Potential

The synthetic utility of **1-(Cyanoacetyl)pyrrolidine** stems from the unique arrangement of its functional groups. The molecule possesses three key reactive sites: the activated methylene group, the nitrile group, and the tertiary amide.



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Caption: Key reactive sites and synthetic applications.

The methylene protons ( $\alpha$ -protons) located between the electron-withdrawing carbonyl and nitrile groups are significantly acidic. This "active methylene" character makes them susceptible to deprotonation by a base, forming a stabilized carbanion. This nucleophilic carbon is the cornerstone of its reactivity, enabling its use in a variety of carbon-carbon bond-forming reactions.

Specifically, **1-(Cyanoacetyl)pyrrolidine** is an excellent substrate for:

- Knoevenagel Condensations: Reacting with aldehydes and ketones to form  $\alpha,\beta$ -unsaturated products.
- Multi-component Reactions: Serving as a key building block in the synthesis of complex heterocyclic systems such as pyridines, pyrans, and pyrimidines.[10][11][12] This is particularly valuable in drug discovery for generating libraries of diverse molecular structures.
- Precursor to Key Intermediates: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for functional group transformation. Its derivatives are key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes.[13][14]

## Analytical Characterization

Unambiguous structural confirmation is a pillar of scientific integrity. A combination of spectroscopic techniques is used to characterize **1-(Cyanoacetyl)pyrrolidine**, with each method providing complementary information.

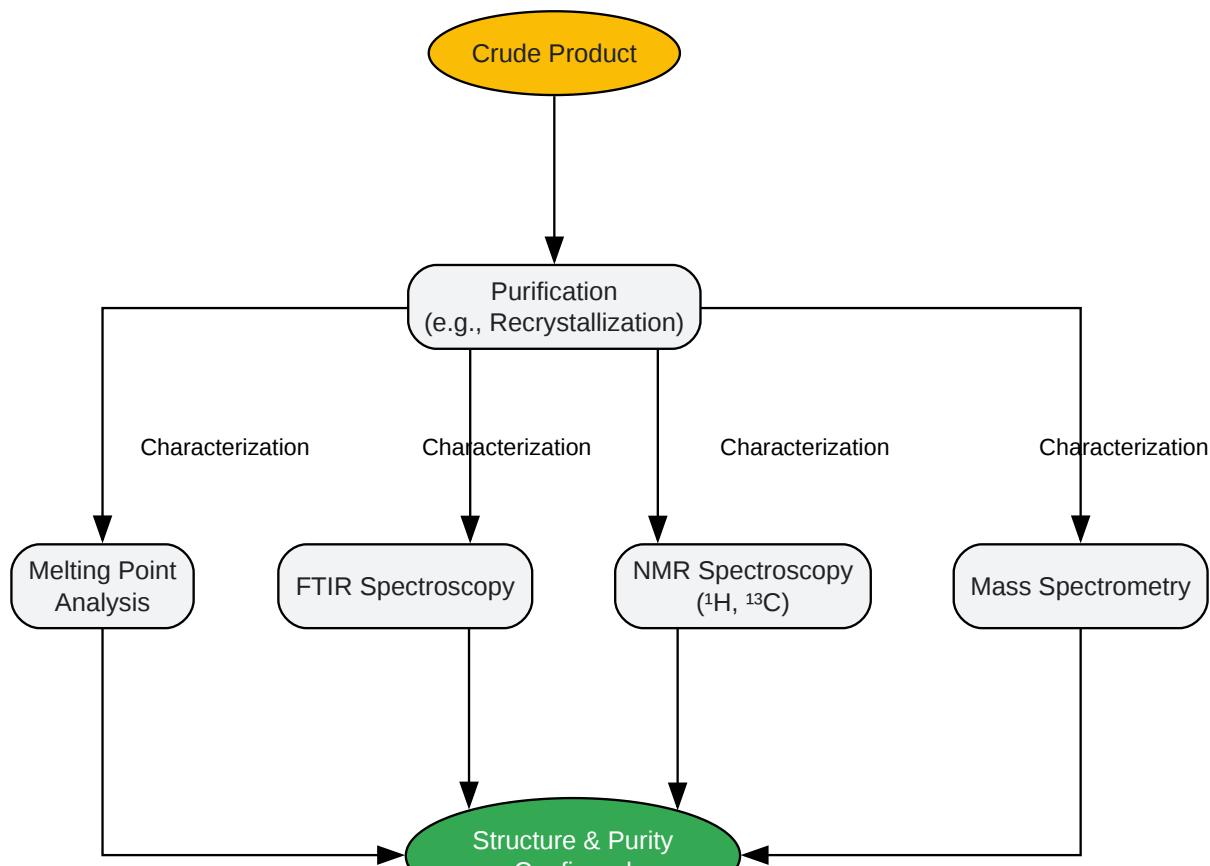


Diagram 3: Analytical Validation Workflow

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Caption: A self-validating workflow for product characterization.

Table 2: Key Spectroscopic Data for **1-(Cyanoacetyl)pyrrolidine**

Technique	Feature	Characteristic Signal / Value	Interpretation
FTIR	C≡N stretch	~2250 cm <sup>-1</sup>	Confirms presence of the nitrile group. <a href="#">[7]</a> <a href="#">[8]</a>
C=O stretch (amide)	~1640 cm <sup>-1</sup>	Confirms presence of the tertiary amide carbonyl.	
C-H stretch (aliphatic)	2850-2980 cm <sup>-1</sup>	Corresponds to the CH <sub>2</sub> groups of the pyrrolidine ring.	
<sup>1</sup> H NMR	Pyrrolidine Protons	δ ~1.8-2.0 ppm (multiplet, 4H) δ ~3.4-3.6 ppm (multiplet, 4H)	Protons on C3/C4 and C2/C5 of the pyrrolidine ring, respectively.
Methylene Protons	δ ~3.8 ppm (singlet, 2H)	Activated methylene protons between C=O and C≡N.	
<sup>13</sup> C NMR	Pyrrolidine Carbons	δ ~24, ~26, ~46, ~47 ppm	Four distinct signals for the pyrrolidine ring carbons.
Methylene Carbon	δ ~25 ppm	Activated methylene carbon.	
Carbonyl Carbon	δ ~162 ppm	Amide carbonyl carbon.	
Nitrile Carbon	δ ~115 ppm	Nitrile carbon.	
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> )	m/z = 138	Corresponds to the molecular weight of the compound. <a href="#">[8]</a>

Note: NMR chemical shifts (δ) are predicted values based on the structure and may vary depending on the solvent and instrument.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **1-(Cyanoacetyl)pyrrolidine** is essential for personnel safety.

- **Hazards:** The compound is classified as harmful if swallowed (Acute Toxicity 4, H302), causes skin irritation (Skin Irritation 2, H315), causes serious eye irritation (Eye Irritation 2, H319), and may cause respiratory irritation (STOT SE 3, H335).[5][15]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles (EN 166), and a lab coat.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
- **First Aid:**
  - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][15]
  - **Skin:** Wash off immediately with plenty of soap and water.[15]
  - **Ingestion:** Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[15]
  - **Inhalation:** Remove person to fresh air.[15]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

## Conclusion

**1-(Cyanoacetyl)pyrrolidine** stands as a testament to the power of functional group synergy in organic synthesis. Its straightforward preparation, combined with the potent reactivity of its active methylene group, makes it an invaluable intermediate for constructing complex molecular architectures, particularly within the realm of heterocyclic chemistry. For drug development professionals, its role as a precursor to bioactive compounds like DPP-IV inhibitors underscores its relevance and potential. A thorough understanding of its

physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging this versatile building block to its fullest potential in research and development.

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